

# An In-depth Technical Guide to the Chemical Structure and Properties of Ftivazide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

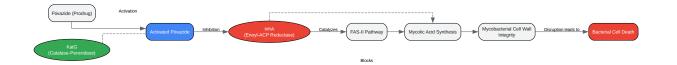
**Ftivazide**, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of **Ftivazide** subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Ftivazide**, including detailed experimental protocols for its synthesis and key enzymatic assays.

### **Chemical Structure and Identification**

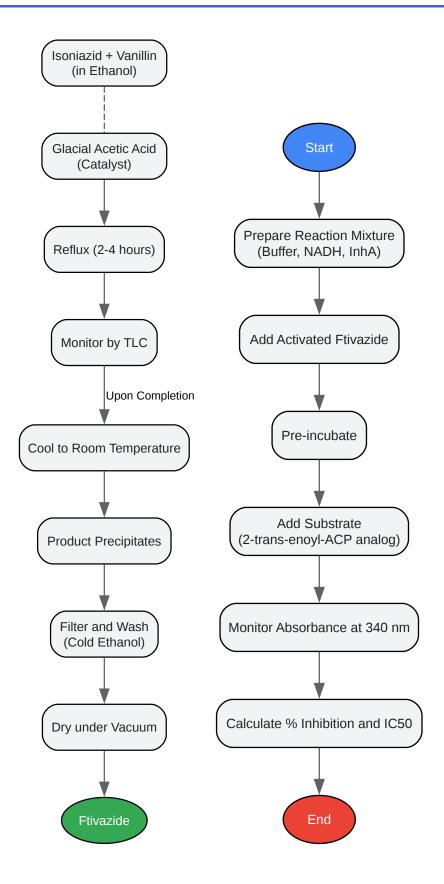
**Ftivazide** is chemically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure combines the core moieties of isoniazid, a cornerstone anti-tuberculosis drug, and vanillin, a naturally occurring aromatic aldehyde.

Chemical Structure:









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